molecular formula C11H14BrNO3 B12556365 Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate CAS No. 151827-86-0

Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate

Katalognummer: B12556365
CAS-Nummer: 151827-86-0
Molekulargewicht: 288.14 g/mol
InChI-Schlüssel: IIXHTYJHNJTIQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate is a chemical compound with the molecular formula C10H12BrNO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to an ethoxycarbamate group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate typically involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Wirkmechanismus

The mechanism of action of Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to various biochemical effects, depending on the specific pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate is unique due to the presence of the bromomethyl group, which imparts specific reactivity and properties. This makes it distinct from its chloro- and fluoro- counterparts .

Eigenschaften

CAS-Nummer

151827-86-0

Molekularformel

C11H14BrNO3

Molekulargewicht

288.14 g/mol

IUPAC-Name

methyl N-[2-[2-(bromomethyl)phenyl]ethoxy]carbamate

InChI

InChI=1S/C11H14BrNO3/c1-15-11(14)13-16-7-6-9-4-2-3-5-10(9)8-12/h2-5H,6-8H2,1H3,(H,13,14)

InChI-Schlüssel

IIXHTYJHNJTIQS-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)NOCCC1=CC=CC=C1CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.